![molecular formula C13H15N5OS B2620434 2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide CAS No. 878701-90-7](/img/structure/B2620434.png)
2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide
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Overview
Description
2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are synthetic organic heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse biological activities and applications in medicinal and pharmaceutical chemistry .
Preparation Methods
The synthesis of 2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide can be approached through various methods. One common method involves the reaction of 2-methylphenylhydrazine with carbon disulfide to form the corresponding dithiocarbazate, which is then cyclized with sodium azide to yield the tetrazole ring. The resulting tetrazole derivative is then reacted with N-prop-2-enylacetamide under appropriate conditions to form the final compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as anti-inflammatory and analgesic agents.
Mechanism of Action
The mechanism of action of 2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to interact with various enzymes and receptors. The compound’s electron-donating and electron-withdrawing properties contribute to its ability to form stable complexes with metal ions and other biomolecules, leading to its diverse biological activities .
Comparison with Similar Compounds
2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide can be compared with other tetrazole derivatives, such as:
5-Phenyltetrazole: Known for its high acidic nature and resonance stabilization.
Tetrazolo[1,5-a]quinoline: Proposed as a promising scaffold for new anti-inflammatory and antibacterial agents.
2-Amino-1-(4-methoxyphenyl)-4,5-diphenyl-3-(1H-tetrazol-5-yl)-1H-pyrrole: Exhibits improved antibacterial activity
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanyl and N-prop-2-enylacetamide groups, which contribute to its distinct chemical and biological properties.
Biological Activity
2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a tetrazole ring, a sulfanyl group, and an acetamide moiety, which together contribute to its pharmacological properties.
Chemical Structure
The chemical formula for this compound is C12H14N5OS. The compound's structure includes:
- Tetrazole Ring : Known for its stability and diverse biological activities.
- Sulfanyl Group : Enhances lipophilicity, aiding cellular penetration.
- Propenamide Moiety : Facilitates interaction with biological targets through hydrogen bonding.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial activity. For instance, tetrazole derivatives are often associated with antibacterial and antifungal effects due to their ability to disrupt microbial cell functions.
Compound Name | Structure Features | Biological Activity |
---|---|---|
1H-Tetrazole | Contains a tetrazole ring | Antimicrobial |
Thiazole Derivative | Contains sulfur within a five-membered ring | Antifungal |
Chlorobenzene | Aromatic system with chlorine substituent | Varies (toxicological studies) |
2-[1-(2-methylphenyl)tetrazol] | Unique combination of tetrazole and sulfanyl | Antimicrobial, anticancer |
Anticancer Activity
In vitro studies have shown that similar tetrazole-containing compounds can exhibit anticancer properties. For example, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism often involves the inhibition of tubulin polymerization or interference with cellular signaling pathways crucial for tumor growth.
The biological activity of this compound may be attributed to:
- Enzyme Inhibition : Compounds with a tetrazole ring can act as enzyme inhibitors by mimicking substrate structures.
- Receptor Binding : The compound may interact with specific receptors, influencing cellular responses.
- Cell Membrane Penetration : The sulfanyl group enhances the compound's ability to penetrate lipid membranes.
Study on Nephrotoxicity Protection
A related study explored the protective effects of tetrazole derivatives on nephrotoxicity induced by cisplatin. One compound demonstrated the ability to reduce renal damage while maintaining the antitumor efficacy of cisplatin, suggesting potential therapeutic applications in cancer treatment without compromising kidney health .
Antiproliferative Activity
In another investigation, various tetrazole derivatives were synthesized and evaluated for their antiproliferative effects on breast cancer cell lines (MCF-7). Compounds exhibited IC50 values in the nanomolar range, indicating potent activity against cancer cells .
Properties
IUPAC Name |
2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-3-8-14-12(19)9-20-13-15-16-17-18(13)11-7-5-4-6-10(11)2/h3-7H,1,8-9H2,2H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYZSEOVVKGBAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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